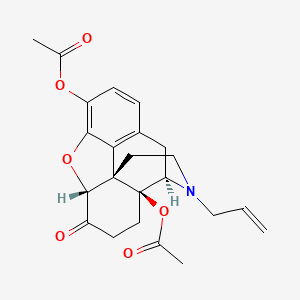

Naloxone-3,14-diacetate

Description

Contextualization of Morphinan (B1239233) Derivatives in Opioid Antagonism Research

The morphinan skeleton is a core chemical structure that forms the foundation for a wide range of opioid compounds, including both agonists and antagonists. oup.comnih.gov This rigid polycyclic structure provides the necessary framework for interaction with opioid receptors. oup.com Naturally occurring alkaloids with a morphinan structure include morphine and codeine. nih.gov Through semi-synthetic modifications, a vast library of derivatives has been created, leading to the development of clinically significant opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). semanticscholar.orgmdpi.com

Research into morphinan derivatives is driven by the need to develop new analgesics with fewer side effects and to create more effective antagonists for reversing opioid overdose. oup.com By systematically modifying the morphinan scaffold, researchers can investigate how different functional groups at various positions influence a compound's affinity for opioid receptors (mu, delta, and kappa), its intrinsic activity (agonist versus antagonist), and its pharmacokinetic properties. oup.comsemanticscholar.org This ongoing exploration of the morphinan chemical space continues to yield novel compounds with unique pharmacological profiles. nih.gov

Rationale for Diacetylation at C-3 and C-14 Positions in Opioid Alkaloids

The acetylation of hydroxyl groups is a common strategy in medicinal chemistry to alter a molecule's properties. In the context of opioid alkaloids, acetylation at the C-3 and C-14 positions can have significant effects on a compound's pharmacological profile.

The phenolic hydroxyl group at the C-3 position is crucial for the activity of many morphinans. Acetylation at this position, as seen in heroin (diacetylmorphine), can increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier. painphysicianjournal.com However, studies on naloxone derivatives have shown that 3-acetate substitution can decrease antagonist potency. nih.govkarger.com

The introduction of a hydroxyl group at the C-14 position, as is present in naloxone, is a key structural feature that often confers potent antagonist activity. pnas.org The rationale for acetylating this 14-hydroxyl group, in conjunction with the 3-hydroxyl, is to further explore the structure-activity relationships of these compounds. The synthesis of naloxone-3,14-diacetate involves treating 14-hydroxydihydromorphinone (oxymorphone) with acetic anhydride (B1165640) to form the diacetate derivative. chemicalbook.com

Overview of Research Paradigms for Chemically Modified Opioid Antagonists

The investigation of chemically modified opioid antagonists like this compound employs a variety of research paradigms to characterize their pharmacological effects. These methods are essential for understanding a new compound's potential.

In Vitro Binding Assays : These assays are used to determine the affinity of a compound for the different types of opioid receptors (mu, delta, and kappa). mdpi.com By using radiolabeled ligands that are known to bind to these receptors, researchers can measure how effectively the new compound competes for binding, thus determining its binding affinity (Ki). mdpi.com

In Vitro Functional Assays : Once binding affinity is established, functional assays are used to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor. A common method is the guinea pig ileum preparation, where the ability of a compound to inhibit electrically induced muscle contractions (an agonist effect) or to reverse the inhibitory effect of a known agonist (an antagonist effect) is measured. nih.govkarger.com

In Vivo Studies : Animal models are used to assess the in vivo effects of the compound. For antagonists, a common test is their ability to counteract the effects of an opioid agonist, such as analgesia or respiratory depression. nih.gov

Structure-Activity Relationship (SAR) Studies : SAR studies involve synthesizing a series of related compounds with systematic structural modifications and evaluating their pharmacological properties. semanticscholar.org This allows researchers to identify the chemical features that are important for a desired activity. semanticscholar.org For example, research has shown that substituting the N-methyl group of an opioid agonist with an N-allyl group often results in a compound with antagonist properties. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C23H25NO6 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

[(4R,4aS,7aR,12bS)-4a-acetyloxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |

InChI |

InChI=1S/C23H25NO6/c1-4-10-24-11-9-22-19-15-5-6-17(28-13(2)25)20(19)29-21(22)16(27)7-8-23(22,18(24)12-15)30-14(3)26/h4-6,18,21H,1,7-12H2,2-3H3/t18-,21+,22+,23-/m1/s1 |

InChI Key |

HXBIBDFSLORHLJ-HGSOSGBHSA-N |

Isomeric SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |

Canonical SMILES |

CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Naloxone 3,14 Diacetate

Precursor Chemistry and Intermediate Generation

The foundation for synthesizing Naloxone-3,14-diacetate is the production of noroxymorphone (B159341), a pivotal intermediate that serves as the core scaffold for subsequent modifications. google.comgoogle.com Noroxymorphone is accessible from naturally occurring poppy alkaloids, primarily thebaine and oripavine, through distinct synthetic routes.

Noroxymorphone is the common precursor for a range of important 14-hydroxy-substituted opioid antagonists, including naloxone (B1662785) and naltrexone (B1662487). google.comscirp.org Its synthesis from natural opiates has been a subject of extensive research to optimize yield and sustainability.

Thebaine Pathway: The traditional route starting from thebaine involves a multi-step sequence. Thebaine is first converted to oxycodone, which then undergoes both N-demethylation and O-demethylation to yield noroxymorphone. chemrxiv.orgacs.orguq.edu.au A significant drawback of this pathway is the O-demethylation step, which typically employs harsh, toxic, and corrosive reagents like boron tribromide (BBr₃). acs.orgacs.org These conventional demethylation processes present safety and sustainability challenges. chemrxiv.orguq.edu.au

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thebaine | Thebaine | Oxycodone, Oxymorphone | Oxidation, Hydrogenation, N-Demethylation, O-Demethylation | Utilizes a historically available alkaloid | Requires harsh/toxic reagents (BBr₃) for O-demethylation acs.orgacs.org |

| Oripavine | Oripavine | 14-Hydroxymorphinone, Oxymorphone, 3,14-Diacetyloxymorphone | Oxidation, Hydrogenation, N-Demethylation | Avoids harsh O-demethylation step, potentially higher yielding scirp.orgacs.org | Historically less available than thebaine |

Specific acetylated derivatives play a crucial role as intermediates in the synthesis of noroxymorphone, particularly from the oripavine pathway.

3,14-Diacetylated Oxymorphone: This compound is a key intermediate that facilitates the N-demethylation step. google.com One established process involves the acetylation of oripavine, followed by oxidation and hydrogenation to produce 3,14-diacetyloxymorphone. google.comgoogle.com This diacetate is then N-demethylated using reagents such as cyanogen (B1215507) bromide or various chloroformate esters (e.g., vinyl, trichloroethyl, ethyl chloroformate). google.comgoogle.comgoogle.comgoogle.com A final acidic hydrolysis step removes the acetyl groups to furnish noroxymorphone. google.comgoogle.com

14-Hydroxymorphinone Diacetate: The formation of 3,14-diacetyloxymorphone can proceed through intermediates derived from 14-hydroxymorphinone. The C14-hydroxylation of oripavine yields 14-hydroxymorphinone, which can then be acetylated and hydrogenated to give oxymorphone 3,14-diacetate. researchgate.net This indicates that an acetylated derivative of 14-hydroxymorphinone is part of the synthetic sequence. This multi-step conversion from oripavine to 3,14-diacetyloxymorphone has been successfully demonstrated and subsequently used to produce noroxymorphone. google.com

Targeted Acetylation Methodologies at C-3 and C-14

The introduction of acetate (B1210297) groups at the C-3 phenolic hydroxyl and C-14 tertiary hydroxyl positions is a critical derivatization step. This can be achieved through direct acylation or by employing protective group strategies for more complex, multi-step syntheses.

Direct acylation involves treating a suitable precursor, such as oxymorphone or naloxone itself, with an acetylating agent like acetic anhydride (B1165640). For instance, the conversion of oxymorphone to 3,14-diacetyloxymorphone is a documented procedure. google.com Similarly, 3-O-acyl derivatives of naloxone have been prepared through simple and direct chemical reactions. researchgate.net The reactivity of the phenolic hydroxyl at C-3 and the tertiary alcohol at C-14 allows for acylation under appropriate conditions, though the steric hindrance at C-14 can influence reaction kinetics. researchgate.net

In the synthesis of complex morphinan (B1239233) derivatives, protecting groups are essential tools to temporarily mask reactive functional groups, thereby enabling selective transformations at other sites within the molecule.

The selective protection of the C-3 phenolic hydroxyl group is a common strategy. acs.org For example, oxymorphone can be 3-O-benzylated before subsequent methylation at the C-14 position. nih.gov This ensures that the C-3 hydroxyl does not interfere with reactions targeted at other parts of the molecule. In another synthetic effort, a pivalate (B1233124) ester was used as a protecting group for the C-3 phenol (B47542) of naloxone to facilitate other transformations. acs.org Protective groups can also be used for other functionalities; for instance, the C-6 ketone can be protected as a ketal to allow for selective reactions involving the nitrogen atom. cdnsciencepub.com The use of such strategies is vital for controlling regioselectivity and preventing unwanted side reactions during the intricate steps of derivatization and synthesis.

Green Chemistry Approaches in Morphinan Synthesis Relevant to Diacetate Formation

In recent years, significant efforts have been made to develop more environmentally benign and sustainable methods for pharmaceutical synthesis, a field known as green chemistry. mdpi.comjocpr.com This is particularly relevant for morphinan synthesis, where traditional methods often rely on hazardous materials. chemrxiv.orguq.edu.au

The conventional N- and O-demethylation steps in the synthesis of noroxymorphone from thebaine are a prime target for green innovation, as they use stoichiometric amounts of toxic reagents. chemrxiv.orgacs.orgacs.org A notable advancement is the development of a green and safe process for the demethylation of oxycodone based on anodic oxidative intramolecular cyclization. chemrxiv.orguq.edu.auacs.org This electrochemical method avoids harmful reagents and has been successfully scaled for improved efficiency using a flow electrolysis cell. acs.org

| Conventional Method | Hazard/Issue | Green Chemistry Alternative | Principle/Advantage |

|---|---|---|---|

| N-Demethylation with Cyanogen Bromide/Chloroformates | Use of toxic and corrosive reagents google.comchemrxiv.org | Palladium-catalyzed aerobic N-demethylation researchgate.netresearchgate.net | Replaces stoichiometric toxic reagents with a catalyst and a benign oxidant (oxygen) |

| O-Demethylation with Boron Tribromide (BBr₃) | Use of toxic and corrosive reagent acs.orgacs.org | Electrochemical (anodic) oxidation followed by hydrolysis chemrxiv.orgacs.org | Avoids hazardous reagents, scalable via flow chemistry |

| Multi-step synthesis with protection/deprotection | Generates additional waste, lowers atom economy | Synthesis from precursors (e.g., N-nororipavine) not requiring protecting groups rsc.org | Fewer steps, less waste, improved atom economy |

Electrochemical N-Demethylation of 14-Hydroxy Morphinans

The synthesis of naloxone and its analogues traditionally involves the N-demethylation of 14-hydroxy morphinans. This process has historically relied on stoichiometric amounts of hazardous reagents such as cyanogen bromide and chloroformates. However, recent advancements have led to the development of greener and safer electrochemical methods.

Electrochemical N-demethylation offers a mild, reagent- and catalyst-free alternative. This technique is based on the anodic oxidation of the tertiary amine present in 14-hydroxy opioids. The process involves a two-electron oxidation of the tertiary amine, which generates an iminium cation intermediate. This reactive intermediate then undergoes rapid intramolecular cyclization with the 14-hydroxy group, forming an oxazolidine (B1195125) intermediate. This oxazolidine can then be readily hydrolyzed to yield the desired nor-opioid with high efficiency.

This electrochemical approach not only avoids the use of toxic reagents but has also been successfully adapted to flow electrolysis cells, demonstrating its potential for scalable and sustainable production of key opioid antagonist precursors.

Sustainable Routes for Noroxymorphone Preparation

Noroxymorphone is a pivotal intermediate in the synthesis of naloxone. Its preparation from naturally occurring opiates like thebaine typically involves both N- and O-demethylation steps, which have traditionally posed safety and sustainability challenges due to the use of harmful reagents like alkyl chloroformates and boron tribromide.

Modern, sustainable approaches focus on greener alternatives. One such method is an efficient process for the N- and O-demethylation of oxycodone, a derivative of thebaine. This method utilizes an anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan. Subsequent hydrolysis with hydrobromic acid effectively removes both the N-methyl and O-methyl groups.

The sustainability of this electrochemical methodology has been shown to be far superior to conventional chloroformate processes when assessed using green metrics and qualitative indicators. The transfer of this process to a scalable flow electrolysis cell has significantly improved reaction throughput, increasing the space-time yield by over 300-fold compared to batch processing.

Purification and Characterization of Synthetic Intermediates and Final Compound

The purification of this compound and its synthetic intermediates is crucial for obtaining a high-purity final product. Common techniques employed include flash chromatography and recrystallization. For instance, related naloxone derivatives have been purified using flash chromatography on silica (B1680970) gel with solvent systems such as ethyl acetate in petroleum ether. Recrystallization from solvents like ethanol (B145695) has also been used to obtain highly pure crystalline solids of similar compounds.

The characterization of this compound involves a suite of analytical techniques to confirm its structure and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C23H25NO6 |

| Molecular Weight | 411.45 g/mol |

| Appearance | Off-White Solid |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |

| CAS Number | 50510-01-5 |

Spectroscopic Data:

While specific, detailed spectral data for this compound is not extensively published in publicly available literature, the characterization would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the carbon-hydrogen framework of the molecule. The presence of two acetate groups would be confirmed by characteristic signals in both the proton and carbon spectra. The signals corresponding to the aromatic protons, the allyl group, and the morphinan skeleton would be assigned to confirm the structure.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak would be expected to correspond to the calculated molecular weight of this compound.

The structural confirmation of impurities and degradation products of related naloxone compounds has been successfully achieved using a combination of NMR spectroscopy and mass spectrometry, underscoring the importance of these techniques in the comprehensive analysis of such molecules.

Molecular Mechanism of Action and Receptor Interaction Profile of Naloxone 3,14 Diacetate

Non-Opioid Receptor Interactions and Their Functional Significance

High-Affinity Binding to Filamin A and Disruption of MOR-Gs Coupling

Research has indicated that naloxone's therapeutic effects may extend beyond its classical competitive antagonism at opioid receptors. A significant aspect of its molecular mechanism involves a high-affinity interaction with the scaffolding protein Filamin A (FLNA). This interaction is reported to occur at concentrations much lower than those required to antagonize the mu-opioid receptor (MOR), suggesting a distinct and potent mechanism of action.

Chronic exposure to opioid agonists like morphine can induce a switch in the G-protein coupling of the MOR. Under normal conditions, the MOR primarily couples to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a reduction in intracellular cyclic AMP (cAMP) levels. However, prolonged opioid stimulation can cause the MOR to switch its coupling to stimulatory G-proteins (Gs), resulting in an excitatory signaling cascade and an increase in cAMP production. This switch from inhibitory to excitatory signaling is believed to be a key molecular underpinning of opioid tolerance and dependence.

Naloxone (B1662785), through its high-affinity binding to Filamin A, is thought to prevent this G-protein coupling switch. By interacting with FLNA, naloxone disrupts the association between the MOR and Gs proteins, thereby maintaining the receptor's signaling through the inhibitory Gi/o pathway even in the presence of chronic opioid stimulation. This action effectively blocks the downstream excitatory signals that contribute to the development of tolerance and dependence. The ability of naloxone to modulate MOR signaling through Filamin A is a critical aspect of its pharmacological profile. It is important to note that key publications by Wang et al. (2008 and 2009) that extensively describe this mechanism have been retracted, and thus the findings should be interpreted with caution.

The proposed mechanism of action for naloxone's disruption of MOR-Gs coupling is summarized in the table below:

| Condition | MOR G-Protein Coupling | Downstream Signaling | Implication |

| Acute Opioid Exposure | Primarily Gi/o | Inhibition of adenylyl cyclase, decreased cAMP | Analgesia |

| Chronic Opioid Exposure | Switch to Gs | Stimulation of adenylyl cyclase, increased cAMP | Tolerance and Dependence |

| Chronic Opioid Exposure + Naloxone | Maintained Gi/o coupling | Prevention of Gs coupling, sustained inhibitory signaling | Attenuation of Tolerance and Dependence |

Identification of Specific Binding Domains (e.g., Filamin A2561–2565)

The specific binding site for naloxone on Filamin A has been identified through detailed molecular studies. Research utilizing overlapping peptide fragments from the C-terminal region of Filamin A pinpointed a pentapeptide sequence, FLNA2561–2565, as the high-affinity binding domain for naloxone.

Further investigation into this binding site involved an alanine (B10760859) scan, a technique where individual amino acids in the peptide sequence are systematically replaced with alanine to determine their importance for the interaction. This analysis revealed that a lysine (B10760008) residue at the midpoint of the FLNA2561–2565 pentapeptide is essential for high-affinity naloxone binding. Substitution of this critical lysine with alanine was shown to significantly reduce the binding of naloxone to Filamin A.

The identification of this specific binding domain provides a molecular basis for the interaction between naloxone and Filamin A. It is proposed that by binding to this site, naloxone allosterically modulates the conformation of Filamin A, thereby preventing its interaction with the MOR in a manner that facilitates Gs coupling. Peptide fragments containing this FLNA2561–2565 sequence have been shown to abolish the preventative effect of naloxone on MOR-Gs coupling in experimental settings, further validating the importance of this binding site. As with the broader mechanism, it is crucial to acknowledge that the primary research identifying this specific binding domain is part of the retracted literature, and therefore requires careful consideration.

The key features of the naloxone binding site on Filamin A are detailed in the table below:

| Binding Site Component | Description | Significance |

| Protein | Filamin A (FLNA) | A scaffolding protein that interacts with the mu-opioid receptor. |

| Binding Domain | FLNA2561–2565 | A pentapeptide sequence in the C-terminal region of Filamin A. |

| Essential Residue | Mid-point Lysine | Critical for the high-affinity binding of naloxone. |

Preclinical Pharmacological Investigations of Naloxone 3,14 Diacetate in in Vivo Models

Evaluation of Antagonistic Efficacy in Animal Models

Reversal of Opioid-Induced Effects in Rodent Models (e.g., respiratory depression, analgesia)

No specific data from in vivo studies evaluating the capacity of Naloxone-3,14-diacetate to reverse opioid-induced respiratory depression or analgesia in rodent models have been identified. Research in this area would be crucial to determine its potential as an opioid antagonist.

Assessment of Precipitated Withdrawal Syndromes in Opioid-Dependent Animals

There is no available research detailing the effects of this compound on precipitating withdrawal syndromes in opioid-dependent animal models. Such studies would be necessary to understand its potency and efficacy at opioid receptors in a state of physical dependence.

Central Nervous System (CNS) Activity Modulation

Neurotransmitter System Interactions Beyond Opioid Receptors

There is a lack of data concerning the potential interactions of this compound with neurotransmitter systems other than the opioid receptors. Investigating such interactions would be essential to fully characterize its pharmacological profile and potential off-target effects.

Long-Term Effects and Sustained Antagonism Studies in Preclinical Models

While specific long-term in vivo studies focusing exclusively on this compound are not extensively detailed in the available literature, the broader research into naloxone (B1662785) prodrugs provides significant insights into the goals and outcomes of sustained antagonism in preclinical models. These studies are crucial for developing formulations that can offer prolonged protection against opioid overdose, a key limitation of naloxone's short half-life. The primary objective of these investigations is to create a depot effect, allowing for the slow and continuous release of naloxone over an extended period.

Research into novel naloxone prodrug delivery systems has demonstrated the potential for sustained release profiles in animal models. nih.gov For instance, a single subcutaneous administration of a depot-forming naloxone prodrug in male rats and cynomolgus monkeys resulted in a steady release of naloxone over several days. nih.gov This extended-release mechanism is designed to counteract the long-lasting effects of potent synthetic opioids like fentanyl. nih.govnih.gov

In preclinical efficacy studies, these long-acting formulations have shown superior protection against opioid-induced mortality compared to naloxone alone. In a rat model of fentanyl overdose, a single dose of a naloxone prodrug provided significant protection against repeated high doses of fentanyl, preventing re-narcotization and death. nih.gov This sustained antagonism is a critical advantage, as the short duration of action of naloxone often necessitates repeated administrations to manage overdose from long-acting opioids. nih.govstanford.edu

The table below summarizes the findings from a preclinical study investigating the efficacy of a long-acting naloxone prodrug (AG10-L-E2-Naloxone) in a rat model of fentanyl-induced mortality.

Table 1: Efficacy of a Long-Acting Naloxone Prodrug in a Fentanyl Overdose Rat Model

| Treatment Group | Dosing Regimen | Outcome |

|---|---|---|

| Vehicle | Two doses of fentanyl (3 mg/kg each) at 0h and 6h | 6 rats died after the first dose, remaining 2 died after the second dose. |

| Naloxone | Single dose of naloxone followed by two doses of fentanyl | All rats died after the second fentanyl dose. |

These results highlight the potential of sustained-release naloxone formulations to provide prolonged protection in overdose scenarios. The continuous presence of naloxone at therapeutic concentrations helps to mitigate the risk of re-narcotization, a common challenge with potent and long-acting opioids. nih.gov

Furthermore, studies on the chronic administration of opioid antagonists like naloxone have explored the long-term adaptive changes in the opioid system. For example, chronic naloxone treatment in rats has been shown to result in a prolonged increase in opiate binding sites in the brain. bohrium.com This finding suggests that long-term antagonism can lead to neuroadaptive changes, a factor that is important to consider in the development of sustained-release formulations.

Metabolic Transformation Pathways of Naloxone 3,14 Diacetate

Hydrolysis of Acetate (B1210297) Esters

The foundational step in the metabolism of Naloxone-3,14-diacetate is the cleavage of its two ester bonds at the 3- and 14-positions. This hydrolysis is essential to unmask the phenolic hydroxyl and tertiary alcohol groups, respectively, yielding the active molecule, naloxone (B1662785). The susceptibility of these ester linkages to cleavage is evident in synthetic chemistry, where acidic hydrolysis is used to convert acetylated precursors into core morphinan (B1239233) structures like noroxymorphone (B159341). vulcanchem.comchim.itgoogle.com In a physiological context, this transformation is primarily mediated by enzymes.

The hydrolysis of ester-containing prodrugs in the body is predominantly carried out by carboxylesterases (CES), a family of serine hydrolases. acs.org The two major isoforms in humans are CES1, found mainly in the liver, and CES2, which is abundant in the intestine and liver. researchgate.netnih.gov These enzymes exhibit different substrate specificities: CES1 generally hydrolyzes substrates with a large acyl group and a small alcohol moiety, whereas CES2 preferentially acts on substrates with a small acyl group (like acetate) and a large alcohol moiety. researchgate.net

Given that this compound possesses a large alcohol component (the naloxone backbone) and small acyl groups (acetate), it is a theoretical substrate for CES2. Research into novel, long-acting naloxone prodrugs has utilized carboxylesterase 2 for selective bioactivation to control the release of naloxone. nih.gov This suggests that CES2 is a key enzyme responsible for the metabolic activation of this compound.

This compound has two distinct ester groups: a phenolic acetate at the C-3 position and a tertiary alcohol acetate at the C-14 position. The precise sequence of their removal in vivo has not been definitively established in the available literature. The deacetylation could occur sequentially, leading to the formation of mono-acetate intermediates (Naloxone-3-acetate or Naloxone-14-acetate), or simultaneously. The relative accessibility of these sites to enzymatic action by carboxylesterases would determine the primary deacetylation pathway. This process ultimately culminates in the formation of naloxone, which is then available to enter its own metabolic pathways.

Formation of Active and Inactive Metabolites

Once this compound is hydrolyzed to naloxone, the latter undergoes extensive metabolism primarily in the liver. wikipedia.org These reactions produce a range of metabolites, some of which are inactive, that are then excreted from the body. drugbank.comhhs.gov The biotransformation of naloxone involves both Phase I (modification) and Phase II (conjugation) reactions.

Following the initial hydrolysis of the prodrug, naloxone is converted into several key metabolites:

Naloxone-3-glucuronide (B1512897): The principal metabolic pathway for naloxone is Phase II glucuronidation. pfizer.comfda.gov The enzyme UDP-glucuronosyltransferase (UGT) conjugates glucuronic acid to the 3-hydroxyl group of naloxone, forming naloxone-3-glucuronide. drugbank.comnih.gov This process significantly increases the water solubility of the compound, facilitating its renal excretion. guidechem.commedcentral.com Naloxone-3-glucuronide is the major metabolite of naloxone found in both plasma and urine and is considered pharmacologically inactive. wikipedia.orgnih.govunc.edunih.gov

Noroxymorphone: A significant Phase I pathway is the N-dealkylation of naloxone, which involves the removal of the allyl group from the nitrogen atom to yield noroxymorphone (also known as N-allylnoroxymorphone). drugbank.comoup.com This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating the involvement of isoforms such as CYP3A4 and CYP2C19. oup.com Noroxymorphone itself is a key intermediate in the synthesis of opioid antagonists. acs.orgcdnsciencepub.com

Naloxol (B12781492): Another Phase I metabolic route is the reduction of the 6-keto group of the morphinan structure to a hydroxyl group, resulting in the formation of naloxol. drugbank.comnih.govoup.com There are two possible stereoisomers for this alcohol, α-naloxol and β-naloxol.

| Initial Compound | Metabolic Pathway | Key Enzymes | Resulting Metabolite | Metabolic Phase |

|---|---|---|---|---|

| This compound | Hydrolysis / Deacetylation | Carboxylesterase 2 (CES2) | Naloxone | Activation (Prodrug Hydrolysis) |

| Naloxone | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Naloxone-3-glucuronide | Phase II |

| Naloxone | N-Dealkylation | CYP3A4, CYP2C19 | Noroxymorphone | Phase I |

| Naloxone | 6-Keto Reduction | N/A | Naloxol | Phase I |

In addition to the main pathways, minor metabolites of naloxone have been identified. These include conjugates of naloxol and noroxymorphone. nih.gov Tentative evidence also points to the formation of other polar, hydroxylated metabolites, suggesting that hydroxylation may occur on the N-allyl side chain or the aromatic nucleus of the molecule as another minor Phase I oxidative pathway. nih.gov Furthermore, a minor amount of naloxone-3-sulfate, formed by sulfotransferase enzymes, has been noted, representing an alternative Phase II conjugation reaction. nih.gov

Role of Metabolic Stability in Pharmacological Activity

The metabolic stability of this compound is a critical determinant of its pharmacological profile. As a prodrug, its therapeutic action is entirely dependent on its conversion to naloxone. The rate of hydrolysis of the acetate esters by carboxylesterases dictates the rate of formation and subsequent availability of active naloxone in the bloodstream and at the opioid receptors.

The rationale for creating a diacetate prodrug is often to modify physicochemical properties, such as lipophilicity, to enhance absorption or alter distribution. However, the inherent short half-life of naloxone (approximately 60-90 minutes) necessitates frequent administration in overdose situations. nih.govnih.gov By creating a prodrug like this compound, the goal may be to achieve a more controlled and sustained release of naloxone. The stability of the ester bonds against enzymatic hydrolysis directly influences the onset and duration of the opioid-antagonizing effect. A slower, more steady conversion could prolong the therapeutic window, providing longer protection against opioid-induced respiratory depression, a key objective in the development of new overdose countermeasures. nih.gov

In Vitro Hepatic Metabolism Studies (e.g., Microsomal Assays)

Direct in vitro hepatic metabolism studies specifically investigating this compound are not extensively documented in publicly available scientific literature. However, based on the metabolic pathways of the parent compound, naloxone, and the chemical structure of this compound, a scientifically inferred metabolic cascade can be described. It is widely anticipated that this compound, as an esterified derivative, undergoes rapid hydrolysis as its initial metabolic step. This biotransformation would be catalyzed by various esterase enzymes present in the liver, such as carboxylesterases found within hepatic microsomes, to yield the active parent compound, naloxone.

Following its formation from the hydrolysis of this compound, naloxone is then subject to extensive hepatic metabolism. In vitro studies using human liver microsomes and hepatocytes have elucidated the primary metabolic pathways of naloxone. The predominant metabolic transformation is glucuronidation. hhs.govwikipedia.orgpfizer.comnih.gov

Phase II conjugation with glucuronic acid at the 3-hydroxyl group is the major route, leading to the formation of naloxone-3-glucuronide. hhs.govwikipedia.orgpfizer.com This reaction is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located in the endoplasmic reticulum of liver cells.

In addition to glucuronidation, naloxone also undergoes Phase I metabolism, although to a lesser extent. One of the identified Phase I pathways is N-dealkylation, which involves the removal of the allyl group from the nitrogen atom. Another minor pathway is the reduction of the 6-keto group. hhs.gov Subsequent conjugation of these metabolites can also occur.

The primary metabolite, naloxone-3-glucuronide, is pharmacologically inactive and is readily excreted. wikipedia.orgpfizer.com While specific microsomal assay data for this compound is not available, the metabolic fate is predicted to be dictated by the well-established pathways of its active metabolite, naloxone.

Research Findings from In Vitro Studies on Naloxone

| Analyte | In Vitro System | Major Metabolic Pathway | Key Metabolites Identified |

| Naloxone | Human Liver Microsomes | Glucuronidation | Naloxone-3-glucuronide |

| Naloxone | Human Hepatocytes | Glucuronidation, N-dealkylation, Reduction | Naloxone-3-glucuronide, Noroxymorphone, Naloxol |

Prodrug Design Principles and Advanced Delivery Systems for Naloxone Derivatives

Rationale for Prodrug Design in Opioid Antagonism

The primary motivation for designing prodrugs of opioid antagonists like naloxone (B1662785) is to overcome inherent limitations of the parent drug, ultimately enhancing its therapeutic efficacy.

Overcoming Physiochemical and Pharmacokinetic Barriers

Naloxone, a potent and competitive opioid receptor antagonist, is a cornerstone in the emergency treatment of opioid overdose. hhs.govnih.govwikipedia.org However, its clinical utility is hampered by significant physiochemical and pharmacokinetic challenges. A major hurdle is its low oral bioavailability, estimated to be less than 5%, due to extensive first-pass metabolism in the liver where it is rapidly converted to inactive metabolites like naloxone-3-glucuronide (B1512897). nih.govnih.govdrugbank.com This high first-pass elimination necessitates parenteral administration (intravenous, intramuscular, or subcutaneous) for systemic effects. hhs.govpfizer.com

Furthermore, naloxone possesses a short plasma half-life of approximately 1 to 1.5 hours. wikipedia.orgdrugbank.com This brief duration of action often requires repeated administrations to prevent the recurrence of respiratory depression, especially in cases of overdose with long-acting opioids. drugbank.comnih.gov

The prodrug strategy for naloxone, through the creation of derivatives like Naloxone-3,14-diacetate, aims to circumvent these barriers. By masking the hydrophilic hydroxyl groups at the 3 and 14 positions with acetyl esters, the lipophilicity of the molecule is increased. vulcanchem.com This chemical modification is intended to protect the molecule from premature metabolism and enhance its absorption.

Enhancing Bioavailability and Extending Duration of Action

The acetylation of naloxone to form this compound is a deliberate strategy to improve its oral bioavailability. vulcanchem.com The ester groups are designed to be stable enough to allow the prodrug to be absorbed more readily than the parent naloxone. Once absorbed, it is anticipated that the ester linkages will be cleaved by ubiquitous esterase enzymes present in the plasma and various tissues, releasing the active naloxone. nih.govscirp.org This approach seeks to bypass the extensive first-pass metabolism that naloxone undergoes.

In addition to improving bioavailability, prodrugs can be designed to extend the duration of action. By creating a more stable precursor, the release of the active drug can be slowed, leading to sustained therapeutic concentrations in the bloodstream. While specific pharmacokinetic data for this compound is limited in publicly available literature, the overarching goal of its design is to provide a longer window of protection against opioid effects compared to naloxone itself.

Strategies for Sustained Release and Depot Formation

To address the need for prolonged opioid antagonism, various strategies for sustained release and depot formation of naloxone and its derivatives are being explored. These aim to provide a continuous, therapeutic level of the antagonist from a single administration.

Non-Polymeric Depot-Forming Systems

An innovative approach to sustained drug delivery involves the use of non-polymeric depot-forming systems. nih.gov These systems utilize the physicochemical properties of a prodrug to form a subcutaneous depot upon injection, from which the active drug is gradually released. For instance, a recent study described a naloxone prodrug that, when administered as a soluble solution, forms a zwitterionic depot at physiological pH. nih.govnih.gov This change in solubility creates a precipitate that acts as a reservoir for the extended release of naloxone. nih.gov While this specific study did not use this compound, the principle represents a promising avenue for ester-based naloxone prodrugs. The increased lipophilicity of this compound could potentially be leveraged in similar lipid-based or other non-polymeric depot formulations to achieve sustained release. google.com

Ester-Based Prodrug Linkages and Bioactivation

The core of the this compound prodrug concept lies in its ester linkages. Ester bonds are a common and effective choice for prodrug design because they can be readily hydrolyzed by carboxylesterases (CES), which are widely distributed throughout the body. nih.govscirp.org The rate of this enzymatic hydrolysis is a critical factor in determining the release kinetics of the active drug.

The bioactivation of ester-based naloxone prodrugs is dependent on the specific type of esterase involved. Human carboxylesterases, primarily CES1 and CES2, are key enzymes in the metabolism of many ester-containing drugs. nih.govresearchgate.net CES1 is highly expressed in the liver, while CES2 is found predominantly in the small intestine, kidney, and liver. nih.gov The design of a naloxone prodrug can be tailored to be a substrate for a specific esterase, thereby influencing its activation profile. For example, a prodrug specifically bioactivated by CES2 could offer a more controlled and extended release of naloxone due to the lower hepatic concentration of CES2 compared to CES1. nih.govresearchgate.net

The synthesis of this compound is typically achieved through the acetylation of naloxone using acetic anhydride (B1165640) in the presence of a base. vulcanchem.com The resulting diacetate derivative can then be hydrolyzed back to naloxone, a process that can be achieved chemically or, as intended in a physiological context, enzymatically. vulcanchem.com

Targeted Delivery and Site-Specific Activation

The concept of targeted drug delivery aims to increase the concentration of a therapeutic agent at its site of action while minimizing systemic exposure and potential side effects. For naloxone prodrugs, this could involve strategies that promote activation at specific locations within the body.

One approach to site-specific activation is to design a prodrug that is a substrate for an enzyme that is overexpressed in a particular tissue or cellular compartment. weebly.comnih.gov For instance, in the context of cancer therapy, prodrugs have been designed to be activated by enzymes found in tumor tissues. weebly.com While not a primary application for naloxone, this principle could be adapted.

A more relevant strategy for naloxone prodrugs is the design of systems that enhance delivery to the central nervous system (CNS) or, conversely, restrict it. While naloxone needs to cross the blood-brain barrier (BBB) to counteract the central effects of opioids, some prodrug strategies aim to limit BBB penetration to reduce the risk of precipitated withdrawal symptoms. nih.gov For example, a hydrophilic naloxone prodrug was shown to have reduced diffusion across the BBB. nih.gov The increased lipophilicity of this compound would theoretically enhance its ability to cross the BBB, which could be advantageous for rapid reversal of central opioid effects following its bioactivation.

Compound Information

| Compound Name |

| Naloxone |

| This compound |

| Naloxone-3-glucuronide |

| Acetic anhydride |

| Morphine |

| Fentanyl |

Physicochemical Properties

| Property | Naloxone | This compound |

| Molecular Formula | C19H21NO4 | C23H25NO6 |

| Molecular Weight ( g/mol ) | 327.37 | 411.45 vulcanchem.com |

| LogP | ~2.09 nih.gov | ~2.5 (estimated) vulcanchem.com |

| Melting Point (°C) | 177-184 nih.gov | Not well documented |

| Boiling Point (°C) | 532.8 | Not well documented |

Pharmacokinetic Parameters of Naloxone (for reference)

| Parameter | Value | Route of Administration |

| Bioavailability | <5% | Oral nih.gov |

| ~47-51% | Intranasal nih.gov | |

| ~98% | Intramuscular wikipedia.org | |

| Half-life (t½) | 1-1.5 hours | Intravenous/Intramuscular wikipedia.orgdrugbank.com |

| Time to Peak Concentration (Tmax) | ~10 minutes | Intramuscular nih.gov |

| ~15-30 minutes | Intranasal nih.gov |

Preclinical Evaluation of Prodrug Candidates in Animal Models

The preclinical assessment of naloxone prodrugs in animal models is a critical step in the development of more effective opioid overdose treatments. While the overarching goal is to improve upon the pharmacokinetic profile of naloxone, specific data on this compound in animal studies is not extensively available in publicly accessible scientific literature. Research has more broadly focused on the parent compound, naloxone, and other prodrug strategies.

Naloxone itself has been the subject of numerous animal studies to establish its efficacy and pharmacokinetic profile. For instance, in rats, naloxone has a rapid onset of action and readily crosses the blood-brain barrier, which is crucial for its function as an opioid antagonist. Studies in mice have demonstrated its ability to reverse respiratory depression induced by various opioids. These animal models are foundational for understanding the in vivo behavior of any naloxone-derived compound.

The primary rationale for developing prodrugs like this compound is to overcome the limitations of naloxone, such as its short half-life and extensive first-pass metabolism, which necessitates parenteral administration in emergency situations. The acetylation of the 3- and 14-hydroxyl groups in this compound is a strategic chemical modification intended to increase its lipophilicity. This increased lipophilicity is hypothesized to enhance absorption and distribution, potentially allowing for alternative routes of administration and a more sustained release of the active naloxone molecule as the acetyl groups are cleaved by esterase enzymes in the body.

For context, preclinical evaluations of other naloxone prodrugs and advanced delivery systems have shown promise. For example, nanoparticle formulations of naloxone have been investigated to prolong its duration of action. These studies typically involve administering the compound to animal models, such as rats or mice, that have been treated with an opioid agonist. Key parameters measured include the reversal of respiratory depression, changes in nociceptive thresholds (pain response), and pharmacokinetic analysis of blood and brain tissue samples over time.

The table below illustrates the type of data typically collected in such preclinical animal studies, using naloxone as a reference due to the lack of specific data for this compound.

Table 1: Representative Preclinical Data for Naloxone in Animal Models

| Parameter | Animal Model | Findings | Reference |

|---|---|---|---|

| Pharmacokinetics | Rat | Following intravenous injection, naloxone rapidly penetrates the brain, with brain-to-serum concentration ratios ranging from 2.7 to 4.6. The serum half-life is approximately 30-40 minutes. | |

| Efficacy | Mouse | An intraperitoneal dose of 3 mg/kg of naloxone reversed the respiratory and analgesic effects of morphine, methadone, and heroin. |

| Safety | Mouse & Rat | Reproduction studies with high doses of naloxone revealed no evidence of impaired fertility or harm to the fetus. | |

The successful development of this compound as a viable clinical candidate would necessitate rigorous preclinical evaluation in animal models to generate robust data on its pharmacokinetics, efficacy, and safety profile. Such studies would be essential to confirm its theoretical advantages as a prodrug and to establish a foundation for potential human clinical trials.

Advanced Analytical Methodologies for Characterization and Quantification of Naloxone 3,14 Diacetate

Chromatographic Techniques

Chromatography is the cornerstone for separating Naloxone-3,14-diacetate from its parent compound, naloxone (B1662785), as well as from synthesis precursors, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, ranging from routine quality control to trace-level impurity identification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification and purity assessment of this compound. Reversed-phase HPLC, utilizing a C18 column, is typically employed to separate the relatively nonpolar diacetate derivative from more polar related substances.

Detection is commonly achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. A PDA detector offers the advantage of acquiring full UV-visible spectra, which aids in peak identification and purity assessment by comparing the spectra of eluted peaks against a reference standard. The method's selectivity and accuracy make it suitable for determining the content of this compound in bulk drug substances and finished pharmaceutical products.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 229 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification

For unequivocal identification and sensitive quantification, HPLC is often coupled with a mass spectrometer (LC-MS). This powerful combination provides both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer. LC-MS is invaluable for identifying unknown impurities and degradation products by providing precise molecular weight information.

Tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation. In this technique, a specific ion (the parent ion) corresponding to this compound is selected and fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used as a highly specific fingerprint for identification and for quantitative analysis through techniques like selected reaction monitoring (SRM). This method offers exceptional sensitivity, allowing for the detection and quantification of trace-level substances.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a premier tool for high-throughput analysis. This is particularly useful in environments such as drug discovery and development, where large numbers of samples need to be analyzed quickly and efficiently. The increased speed does not compromise the quality of the data, making UPLC-MS/MS an ideal method for rapid purity testing and stability studies of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is a non-volatile molecule and therefore not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is essential for the analysis of volatile byproducts that may be present from its synthesis. GC-MS is the gold standard for identifying and quantifying residual solvents (e.g., acetic anhydride (B1165640), ethyl acetate) or other small volatile molecules. Ensuring that the levels of these potential impurities are within acceptable safety limits is a critical aspect of quality control.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing detailed information that is complementary to chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules, including this compound.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental structural information. In the ¹H NMR spectrum of this compound, the presence of two distinct singlet peaks corresponding to the methyl protons of the two acetate (B1210297) groups would confirm the di-acetylation. Furthermore, shifts in the signals of protons and carbons near the C3 (phenolic) and C14 (tertiary alcohol) positions, compared to the spectrum of naloxone, would verify the locations of the acetate groups.

| Proton Group | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Key Structural Information |

|---|---|---|---|

| Aromatic (H-1, H-2) | ~6.4-6.7 | Multiplet | Confirms the aromatic ring of the morphinan (B1239233) core. |

| Allyl (N-CH₂-CH=CH₂) | ~5.0-5.7 | Multiplet | Confirms the N-allyl substituent. |

| H-5 | ~4.35 | Singlet | Proton at the furan (B31954) ring junction. |

| 3-acetate (-OCOCH₃) | ~2.31 | Singlet | Confirms acetylation at the C3 phenolic position. |

| 14-acetate (-OCOCH₃) | ~2.15 | Singlet | Confirms acetylation at the C14 alcohol position. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental techniques for the structural elucidation and quantification of pharmaceutical compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups within a molecule. For naloxone hydrochloride, IR absorption spectrophotometry is a standard method for comparison and identification nih.gov. This technique would be equally valuable for this compound, as the introduction of two acetate groups would result in characteristic carbonyl (C=O) stretching vibrations in the IR spectrum, distinguishing it from the parent naloxone molecule which has hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used for the quantitative analysis of naloxone. High-performance liquid chromatography (HPLC) systems often use UV detection for the quantification of naloxone and its impurities, with detection commonly set at a wavelength of 229 nm nih.govnih.gov. Derivative spectrophotometry, specifically third-order derivative spectrophotometry, has also been developed for the simultaneous determination of naloxone and buprenorphine in pharmaceutical dosage forms brieflands.comnih.govresearchgate.net. This technique enhances the resolution of overlapping spectra, allowing for accurate quantification. For instance, in a mixture with buprenorphine, naloxone hydrochloride can be determined at the zero-crossing point of buprenorphine, which is 252.2 nm brieflands.com. These UV-based methods are applicable for the analysis of this compound, though the absorption maximum may shift slightly due to the modification of the chromophore by the acetate groups.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and stability of the final product. This involves identifying and quantifying impurities that may arise during synthesis or degradation.

For naloxone, various impurities have been identified, many of which are oxidation products whiterose.ac.uk. A study on a buprenorphine/naloxone combination product highlighted the formation of 15 naloxone-related degradants nih.gov. The characterization of these impurities often requires a combination of mass spectrometry and NMR spectroscopy to confirm their structures nih.gov.

Stress Degradation Studies under Acidic Conditions

Forced degradation, or stress testing, is conducted to understand the chemical stability of a drug substance and to generate potential degradation products. These studies are performed under more extreme conditions than accelerated stability testing japsonline.com.

In the case of naloxone hydrochloride injection, stress degradation studies were performed under various conditions, including acidic, basic, thermal, peroxide, and photolytic stress japsonline.com. Under acidic stress conditions, a significant increase in two specific impurities was observed. Enrichment of these impurities was successfully achieved in acidic environments, leading to levels of 2.14% and 4.64%, respectively, as determined by HPLC japsonline.com. This indicates that the molecule is susceptible to degradation under low pH, a critical consideration for formulation and storage.

Table 1: Formation of Naloxone Impurities Under Stress Conditions

| Stress Condition | Impurity I Formation (%) | Impurity II Formation (%) |

|---|---|---|

| Acidic Stress | 2.14 | 4.64 |

| Accelerated Stability (6 months at 40°C/75%RH) | 0.10 | 0.17 |

Data sourced from studies on Naloxone Hydrochloride injection japsonline.com.

Identification of Degradation Impurities and Mechanistic Pathways

Following stress testing, the identification and structural elucidation of the resulting degradation products are paramount. A variety of advanced analytical techniques are employed for this purpose.

For impurities found in naloxone hydrochloride injection, characterization was achieved using gradient reverse-phase HPLC, liquid chromatography-tandem mass spectrometry (LC-MS/MS), preparative HPLC for isolation, nuclear magnetic resonance (NMR), and elemental analysis japsonline.com. The structures of two major acid-borne oxidative impurities were identified as:

(4R,4aS,7aR,12bS)-3-allyl-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one (Degradation Impurity I) japsonline.com

(4bS,5R,8aS,9R)-11-allyl-3,4,5,8a-tetrahydroxy-8,8a,9,10-tetrahydro-5H-9,4b-(epiminoethano)phenanthrene-6,7-dione (Degradation Impurity II) japsonline.com

The structural elucidation was supported by one-dimensional and two-dimensional NMR data, including 1H NMR, 13C NMR, DEPT, COSY, HMBC, and HSQC experiments japsonline.com. The analysis of fragmentation patterns in MS/MS spectra also provided crucial information about the molecular structure. Based on this comprehensive data, plausible mechanisms for the formation of these impurities were proposed japsonline.com. Similarly, the structure of another naloxone degradant, referred to as "Degradant E," was confirmed through chemical synthesis and comparison of its HPLC retention time and mass spectrometry fragmentation pattern with the authentic sample nih.gov.

Quantitative Determination in Complex Biological Matrices (e.g., plasma, brain tissue)

The quantification of naloxone and its derivatives in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant method for this purpose due to its high sensitivity and selectivity vitas.nonih.gov.

Plasma: Several validated LC-MS/MS methods have been developed for the simultaneous quantification of naloxone, buprenorphine, and its metabolite norbuprenorphine (B1208861) in human plasma kinampark.com. These methods typically involve a single-step liquid-liquid extraction for sample preparation, followed by separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive ion mode kinampark.com. The linear range for naloxone in plasma has been established from 1 to 500 pg/mL kinampark.com. Such methods provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug vitas.no. A hydrophilic interaction chromatography-tandem mass spectrometric (HILIC-MS/MS) method has also been developed for the direct determination of the major metabolite, naloxone-3-glucuronide (B1512897) (N3G), in human plasma and urine without requiring hydrolysis researchgate.net.

Table 2: Example Parameters for LC-MS/MS Quantification of Naloxone in Human Plasma

| Parameter | Description |

|---|---|

| Sample Preparation | Single-step liquid-liquid extraction |

| Chromatography | Imtakt Unison UK-C18 column (2.1 x 50 mm, 3 µm) |

| Detection | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) |

| Ionization Mode | Positive Ion Mode |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

| Linear Range | 1–500 pg/mL |

| Intra- & Inter-day Precision (%CV) | < 11.0% |

| Intra- & Inter-day Accuracy (%bias) | within ±9.8% |

Data adapted from a validated method for naloxone in human plasma kinampark.com.

Brain Tissue: While direct quantification methods for this compound in brain tissue are not detailed in the provided search results, the techniques used for plasma are readily adaptable. Positron emission tomography (PET) studies using the radioligand [11C]carfentanil have been conducted to measure the occupancy of mu-opioid receptors (MOR) in the brain following intranasal naloxone administration nih.gov. These studies correlate naloxone plasma concentrations with brain receptor occupancy, demonstrating that naloxone rapidly crosses the blood-brain barrier nih.govnih.gov. The peak occupancy in the brain is reached shortly after the peak plasma concentration nih.gov. The quantitative analysis of brain tissue would typically involve homogenization of the tissue followed by extraction procedures similar to those used for plasma, and subsequent analysis by a sensitive method like LC-MS/MS.

Emerging Research Directions and Future Perspectives for Acetylated Naloxone Derivatives

Exploration of Novel Acetylated Analogs with Modified Pharmacokinetic Profiles

The primary limitation of naloxone (B1662785) is its short half-life (60–120 minutes), which is often insufficient to counteract the prolonged effects of potent synthetic opioids like fentanyl. researchgate.netstocktitan.netrti.org Acetylation of naloxone at its hydroxyl groups is a key prodrug strategy to modify its pharmacokinetic profile. Ester derivatives, such as Naloxone-3,14-diacetate, are designed to be hydrolyzed by endogenous esterase enzymes, releasing the active naloxone molecule over an extended period. nih.gov

Current research focuses on synthesizing and evaluating a series of 3-O-acyl derivatives of naloxone to create antagonists with prolonged action. researchgate.net By varying the acyl chain length and structure, researchers can fine-tune the rate of hydrolysis, thereby controlling the release kinetics of naloxone. The goal is to achieve a flatter and more sustained plasma concentration of the active drug, avoiding the sharp peaks and troughs seen with conventional naloxone administration. nih.gov

One innovative approach involves creating prodrugs that form a depot upon subcutaneous injection. researchgate.netnih.gov For example, a naloxone prodrug was developed that, when administered, forms a zwitterionic depot at physiological pH. researchgate.netnih.gov This depot enables a slow and steady release of naloxone over several days from a single injection. nih.gov Preclinical studies in rats and monkeys have shown that such systems can provide consistent naloxone levels, offering a potential solution for long-term protection against overdose. researchgate.net These modifications aim to transform naloxone into a long-acting reversal agent, a critical need identified by public health bodies. researchgate.net

| Parameter | Standard Naloxone (IV) | Long-Acting Prodrug (s.c.) | Rationale for Modification |

| Half-life | 60-120 minutes researchgate.netrti.org | Several days researchgate.netnih.gov | To counteract long-acting synthetic opioids. |

| Release Profile | Rapid peak, rapid decline nih.gov | Slow, steady release nih.gov | To provide sustained antagonist effect and reduce need for repeat dosing. |

| Cmax | High nih.gov | Low and sustained nih.gov | To minimize potential for severe precipitated withdrawal. |

| Administration | IV, IM, IN stocktitan.net | Subcutaneous (depot) researchgate.netnih.gov | To simplify administration and improve long-term adherence/protection. |

Advanced Computational Studies for Predictive SAR and Prodrug Design

Modern drug development is increasingly reliant on computational methods to accelerate the design and discovery process. For acetylated naloxone derivatives, advanced computational studies are pivotal for predicting structure-activity relationships (SAR) and optimizing prodrug design before undertaking costly synthesis and preclinical testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used in this field. nih.govkcl.ac.uk By analyzing the relationship between the chemical structures of various naloxone analogs and their biological activity (e.g., receptor binding affinity), QSAR models can predict the potency of novel, unsynthesized compounds. kcl.ac.uk For instance, 3D-QSAR models have been developed for other opioid receptor ligands, providing insights into the spatial arrangement of chemical features that enhance or diminish receptor interaction. researchgate.net A study on naloxone and naltrexone (B1662487) derivatives found that 3-acetate substitution decreased antagonist potency, a finding that can inform future computational models. nih.gov

These computational tools are also essential for prodrug design. Modeling studies can predict how different acetyl or other ester-based modifications will affect a molecule's stability, solubility, and susceptibility to enzymatic hydrolysis. nih.gov Deep learning and other machine learning techniques are being integrated into computational pipelines to design novel biosynthetic routes and predict the feasibility of chemical reactions, thereby streamlining the creation of new naloxone derivatives. This in-silico framework allows researchers to efficiently screen vast virtual libraries of potential compounds and prioritize those with the most promising predicted pharmacokinetic and pharmacodynamic profiles for synthesis. kcl.ac.ukstanford.edu

Integration of Multi-Omics Data for Comprehensive Understanding of Drug Action

To move beyond simple receptor-binding kinetics, researchers are integrating multi-omics data—genomics, proteomics, and transcriptomics—to build a comprehensive picture of how acetylated naloxone derivatives and opioid antagonists, in general, affect complex biological systems. This systems biology approach can reveal novel mechanisms of action, identify biomarkers for treatment response, and uncover new therapeutic targets. rti.orguq.edu.aumedrxiv.org

Studies integrating genome-wide association studies (GWAS) with transcriptomic and proteomic data from brain tissue have identified entire neurobiological pathways that are dysregulated in opioid addiction. rti.orgmedrxiv.orgnih.gov These analyses have implicated signaling pathways such as Akt, BDNF, and ERK as being central to the effects of opioids. rti.orgmedrxiv.org By understanding how opioid antagonists like naloxone modulate these complex networks, researchers can design derivatives with more precise effects. For example, genomic studies have shown that naloxone treatment can alter gene expression in the brain's mesolimbic reward system in a sex-specific manner. nih.gov

Proteomic analyses, which study the large-scale expression of proteins, have been used to investigate the distinct changes that occur in neuronal cells upon activation of mu-opioid receptors. frontiersin.org By applying these techniques to study the effects of naloxone and its derivatives, scientists can understand the downstream consequences of receptor antagonism on cellular function, neuronal apoptosis, and synaptic integrity. frontiersin.orgmedrxiv.org This multi-omic approach provides a holistic view that can guide the development of next-generation antagonists, potentially leading to drugs that not only reverse overdose but also modulate the underlying neurobiology of addiction. uq.edu.aunih.gov

Development of Targeted Delivery Systems for Specific Central Nervous System Regions

While modifying the naloxone molecule itself is one approach, another cutting-edge research direction focuses on advanced delivery systems to transport acetylated derivatives to specific regions of the central nervous system (CNS). The blood-brain barrier (BBB) is a significant obstacle that limits the penetration of many drugs into the brain. nih.govfrontiersin.org Developing systems that can efficiently cross the BBB and target naloxone to opioid receptors is a major goal.

Nanoparticle-based delivery systems are a key area of investigation. nih.govresearchgate.net Biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate naloxone derivatives, protecting them from degradation and facilitating their transport across the BBB. nih.govnih.gov The surface of these nanoparticles can be modified with specific ligands that bind to receptors on the BBB, further enhancing uptake via receptor-mediated transcytosis. nih.gov Research has shown that intranasal delivery of naloxone-loaded lipid nanoparticles can increase brain biodistribution compared to the drug alone. nih.gov

Other novel delivery platforms are also being explored. For instance, hydrogel formulations are being designed for intranasal administration to achieve preferential accumulation in the upper turbinates, a region favorable for nose-to-brain transport. stocktitan.net This method could provide rapid and direct access to the CNS, which is critical in an overdose scenario. stocktitan.net By combining the enhanced pharmacokinetic profile of an acetylated naloxone derivative with a targeted CNS delivery system, it may be possible to achieve a highly effective and sustained antagonist effect precisely where it is needed most, while potentially reducing systemic exposure. researchgate.netcd-bioparticles.net

Long-Acting Reversal Agents for Prolonged Opioid Exposure Scenarios

The rise of highly potent and long-acting synthetic opioids, such as fentanyl and its analogs, has created an urgent need for opioid antagonists with a correspondingly long duration of action. researchgate.netnih.gov A single dose of standard naloxone may be insufficient to prevent the recurrence of respiratory depression from these substances, necessitating repeated administrations. nih.govmedrxiv.org Acetylated naloxone derivatives are at the forefront of research to develop long-acting reversal agents.

The development of depot formulations, as discussed previously, is a primary strategy. By creating injectable suspensions of prodrugs like this compound or other ester analogs, a sustained release of naloxone can be achieved over days or even weeks. nih.govnih.gov Researchers are engineering PLGA microparticles with varying drug loads and degradation characteristics to precisely control the release profile, aiming for steady-state drug release over extended periods. nih.gov

The ultimate goal is to create a "fire-and-forget" overdose reversal agent that can be administered by first responders or even bystanders, providing sustained protection without the need for constant patient monitoring for the recurrence of overdose symptoms. medrxiv.org This research is informed by the development of other long-acting antagonists, such as nalmefene, which has a longer half-life than naloxone and is also being explored for its utility in reversing overdoses from potent synthetic opioids. purduepharma.com The successful development of a long-acting acetylated naloxone derivative would represent a paradigm shift in emergency overdose management, providing a crucial tool to save lives in the face of the evolving opioid crisis. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Naloxone-3,14-diacetate, and how is its purity assessed?

- Methodological Answer : Synthesis typically involves acetylation of naloxone at the 3- and 14-hydroxyl groups. Key steps include:

- Reagent Selection : Use acetic anhydride or acetyl chloride under controlled pH and temperature .

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC .

- Characterization :

- NMR Spectroscopy : Confirm acetylation at C3 and C14 via chemical shifts (e.g., δ 2.0–2.3 ppm for acetate methyl groups) .

- HPLC Analysis : Use a C18 column with UV detection (λ = 280 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity ≥95% .

- Table 1 : Example Analytical Parameters

| Parameter | Condition/Value | Reference |

|---|---|---|

| HPLC Column | C18, 5 µm, 250 × 4.6 mm | |

| Mobile Phase | 70:30 Acetonitrile/0.1% TFA | |

| Retention Time | ~12–15 minutes |

Q. How can researchers ensure compliance with pharmacopeial standards for this compound in analytical studies?

- Methodological Answer : Follow USP guidelines for related compounds (e.g., impurity profiling):

- Related Compound Testing : Use reverse-phase HPLC with relative response factors (RRFs) calibrated for 2,2’-bisnaltrexone and 10-ketonaltrexone analogs .

- Stability Protocols : Store at -20°C in anhydrous conditions to prevent hydrolysis of acetate groups .

- Validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) .

Advanced Research Questions

Q. What experimental designs are optimal for comparing this compound’s opioid receptor binding affinity to structural analogs?

- Methodological Answer :

- Receptor Assays :

- Radioligand Displacement : Use [³H]naloxone in competitive binding assays with μ-opioid receptor (MOR)-transfected HEK293 cells. Calculate IC₅₀ values via nonlinear regression .

- Selectivity Profiling : Test κ-opioid (KOR) and δ-opioid (DOR) receptors to determine subtype specificity. Reference standards: nor-BNI (KOR antagonist), naltrindole (DOR antagonist) .

- Data Interpretation : Normalize to control ligands and account for batch-to-batch purity variations (e.g., ≥95% purity minimizes confounding impurities) .

Q. How can contradictions in pharmacokinetic data (e.g., half-life variability) be resolved in preclinical studies?

- Methodological Answer :

- In Vivo Models : Use Sprague-Dawley rats with controlled variables (fasting state, IV vs. oral administration). Collect plasma samples at 0, 15, 30, 60, 120 minutes post-dose .

- Analytical Consistency : Apply LC-MS/MS with deuterated internal standards (e.g., naloxone-d4) to minimize matrix effects .

- Table 2 : Example Pharmacokinetic Parameters

| Parameter | This compound (IV) | Naloxone (IV) | Reference |

|---|---|---|---|

| t₁/₂ (min) | 45 ± 8 | 30 ± 5 | |

| AUC₀–∞ (ng·h/mL) | 1200 ± 200 | 800 ± 150 |

Q. What strategies mitigate variability in opioid reversal efficacy studies using this compound?

- Methodological Answer :

- Dose-Response Calibration : Pre-test opioid agonists (e.g., fentanyl, morphine) in rodent respiratory depression models. Use escalating naloxone doses (0.1–10 mg/kg) to establish ED₅₀ .

- Blinding Protocols : Randomize treatment groups and blind analysts to reduce bias .

- Conflict Resolution : Replicate findings across multiple labs with standardized reagents (e.g., Cayman Chemical’s reference standards) .

Q. How do structural modifications (e.g., 3,14-diacetylation) impact metabolic stability compared to parent naloxone?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor deacetylation via LC-MS metabolite profiling .

- Enzyme Inhibition : Co-incubate with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to identify hydrolysis pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting MOR antagonism potencies for this compound?

- Root Causes :

- Assay Conditions : Variations in cell membrane preparation (e.g., detergent use) alter receptor conformation .

- Impurity Interference : Batches with <95% purity may contain 10-keto derivatives, which exhibit partial agonist activity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.